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Compound of Interest

Compound Name: Potassium hydrogen tartrate

Cat. No.: B148006

A Comparative Analysis of Potassium Hydrogen Tartrate and Calcium Tartrate in Wine
Instability

For researchers, scientists, and drug development professionals, understanding the principles
of solubility and precipitation is paramount. In the context of winemaking, the formation of
crystalline deposits, while harmless, is a significant quality concern. This guide provides a
detailed comparative analysis of the two primary culprits of crystalline instability in wine:
potassium hydrogen tartrate (KHT) and calcium tartrate (CaT).

Introduction to Tartrate Instability

Tartaric acid is a primary organic acid in grapes and, consequently, in wine.[1] It exists in
equilibrium with its bitartrate and tartrate ions. When these ions combine with cations, primarily
potassium (K+) and calcium (Ca2+), and their concentration exceeds their solubility in the wine
matrix, they can precipitate as crystals.[2][3] This phenomenon is a classic example of
supersaturation and crystallization, influenced by a complex interplay of factors within the wine.

Comparative Overview: KHT vs. CaT
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Feature

Potassium Hydrogen
Tartrate (KHT)

Calcium Tartrate (CaT)

Common Name

Cream of Tartar, Wine

Diamonds

Prevalence

Most common cause of

crystalline deposits in wine.[1]

[2]

Less frequent, but its

occurrence is increasing.[2]

Precipitation Speed

Relatively rapid, especially with

temperature reduction.

Very slow, can take months to

precipitate after bottling.[4]

Crystal Appearance

Colorless or white, bipyramidal
or rhomboid crystals. In red
wines, they can be colored due

to pigment adsorption.

Colorless or white crystals,

often with co-deposits.[5]

Primary Influencing Factors

Temperature, ethanol

concentration, pH.[2][6]

pH, calcium ion concentration,
presence of inhibitors like
malic acid.[4][7]

Temperature Dependence

Highly dependent on
temperature; solubility
decreases significantly at lower

temperatures.[3][6]

Much less dependent on
temperature; cold stabilization
is not an effective removal
method.[4][6]

Stabilization Methods

Cold stabilization, contact
process (seeding), ion
exchange, addition of inhibitors

(e.g., CMC, metatartaric acid).
[2]

Difficult to stabilize; methods
include seeding with CaT
crystals and use of specific
inhibitors.[4][5]

Factors Influencing Tartrate Precipitation

The stability of KHT and CaT in wine is not static and is influenced by a variety of factors.

Data on Influencing Factors
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Influence on Potassium

Influence on Calcium

Factor
Hydrogen Tartrate (KHT) Tartrate (CaT)
Solubility is highly
temperature-dependent. Solubility is significantly less
Lowering the temperature is a affected by temperature
Temperature _ _ _ . _
primary method for inducing changes. Chilling wine rarely
precipitation (cold results in CaT precipitation.[4]
stabilization).[3][6]
Precipitation is favored at
higher wine pH values, with Precipitation is favored at
H the maximum percentage of higher wine pH values due to
p

bitartrate ions (HT-) present
around pH 3.7.[6] However,

the relationship is complex.

the increased concentration of
the tartrate anion (T2-).[4]

Ethanol Concentration

Solubility decreases as ethanol

concentration increases.[2]

Solubility also decreases with
increasing ethanol

concentration.[4]

Inhibitors

Colloidal substances like
proteins, polyphenols, and
polysaccharides can inhibit
crystal growth.[2][8] Additives
like carboxymethylcellulose
(CMC) and metatartaric acid

are effective inhibitors.[2]

Malic acid is a significant
natural inhibitor of CaT
crystallization.[4] Some
protective colloids can also

inhibit its formation.

Cation Concentration

The concentration of
potassium ions is a direct

factor in KHT formation.[6]

Wines with calcium levels
above 70-80 mg/L are
considered at risk of CaT

instability.

Quantitative Solubility Data

Precise, comparative solubility data for KHT and CaT in a complex solution like wine is

challenging to present in a single table due to the interactive effects of multiple components.
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However, data from model solutions and general observations in wine provide valuable

insights.
. Solubility in 10% .
Solubility in Water . General Solubility
Substance Ethanol Solution . .
(20°C) in Wine
(21.6°C)

Significantly lower
than in water and

Potassium Hydrogen _
5.7 g/L[5] 3.29 g/L[9] decreases with lower

Tartrate (KHT)
temperature and

higher ethanol.
Calcium Tartrate ) ) Significantly lower
0.53 g/L[5] Not readily available T
(CaT) than KHT in wine.[4]

Experimental Protocols

Accurate assessment of tartrate stability is crucial for winemakers. The following are detailed
methodologies for key experiments.

Cold Stability Test (Refrigeration Method)

Objective: To determine if a wine is likely to form KHT crystals when subjected to cold
temperatures.

Materials:

o Sample of filtered wine

o Test tubes or small bottles with closures

» Refrigerator or water bath capable of maintaining -4°C (24.8°F)
Procedure:

 Fill a test tube or small bottle with the filtered wine sample, leaving minimal headspace.
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e Securely close the container.
e Place the sample in the refrigerator or water bath set to -4°C.
» Hold the sample at this temperature for a minimum of 72 hours.

 After the incubation period, carefully remove the sample and visually inspect for the
presence of crystalline deposits, both at the bottom and on the sides of the container. A light
source can aid in visualization.

o Allow the sample to warm to room temperature.

» Re-examine the sample. If any crystals that were present at the cold temperature have
dissolved, the wine is generally considered stable. If a persistent crystalline precipitate
remains, the wine is considered unstable.

Conductivity Measurement for KHT Stability

Objective: To quantitatively assess the potential for KHT precipitation by measuring the change
in electrical conductivity after seeding with KHT crystals.

Materials:

o Conductivity meter with a probe

 Stir plate and stir bar

o Temperature-controlled water bath

o Beaker

o Potassium hydrogen tartrate (KHT) powder (fine crystals)
o Sample of filtered wine

Procedure:

e Place a known volume of the filtered wine sample into a beaker with a stir bar.
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Place the beaker in the temperature-controlled water bath and bring the wine to the desired
temperature (e.g., 0°C for white wines, 4°C for red wines).

Begin stirring the wine at a constant, gentle speed.
Once the temperature has stabilized, measure and record the initial conductivity of the wine.

Add a standardized amount of fine KHT powder to the wine (e.g., 4 g/L) to act as seed
crystals.

Continue to stir and monitor the conductivity of the solution over a set period (e.g., 30-60
minutes).

Record the final conductivity reading after the specified time.

Calculate the percentage change in conductivity: ((Initial Conductivity - Final Conductivity) /
Initial Conductivity) * 100.

A significant drop in conductivity (typically >5%) indicates that KHT has precipitated from the
solution, and the wine is considered unstable.

Visualization of Processes
Tartrate Instability Pathway
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Caption: Chemical pathway of tartrate instability in wine.
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L Precipitation

Supersaturation

Experimental Workflow for Tartrate Stability Testing
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Caption: Workflow for assessing tartrate stability in wine.

Factors Influencing Tartrate Solubility
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Caption: Key factors influencing tartrate solubility in wine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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